molecular formula C36H39N5O B12011540 1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B12011540
M. Wt: 557.7 g/mol
InChI Key: DWAFVWXWNGJLQT-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

    Molecular Formula: C₃₆H₃₉N₅O

    CAS Number: 500104-93-8

    Molecular Weight: 557.745 g/mol

The compound belongs to the pyrido[1,2-A]benzimidazole family, characterized by its fused pyridine and benzimidazole rings. It’s a potent player in medicinal chemistry, with intriguing properties waiting to be explored.

Preparation Methods

Synthetic Routes::

    Benzhydryloxylation: The compound’s key feature is the benzhydryloxy group. It’s introduced via an etherification reaction using benzhydryl chloride and ethanolamine.

    Piperazine Attachment: The piperazine moiety is added through nucleophilic substitution. Piperazine reacts with the benzhydryloxyethyl group.

    Pyrido[1,2-A]benzimidazole Formation: Cyclization of the piperazine-attached intermediate with 2-butyl-3-methylbenzimidazole-4-carbonitrile yields our target compound.

Industrial Production:: While not widely produced industrially, research labs synthesize it for drug discovery.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidative transformations, yielding various oxidation states.

    Reduction: Reduction reactions modify functional groups, impacting its pharmacological properties.

    Substitution: Nucleophilic substitutions occur at the piperazine nitrogen or other reactive sites.

    Common Reagents: Sodium borohydride (reduction), iodine (oxidation), and alkyl halides (substitution).

    Major Products: Diverse derivatives with altered pharmacokinetics and bioactivity.

Scientific Research Applications

    Medicine: Potential drug candidates due to their unique structure and biological effects.

    Chemistry: Used as a scaffold for designing new compounds.

    Biology: Investigated for interactions with cellular targets.

    Industry: Limited applications, but research continues.

Mechanism of Action

    Targets: Likely protein kinases, GPCRs, or DNA/RNA-related enzymes.

    Pathways: Modulation of signaling cascades, gene expression, or cell cycle control.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C36H39N5O

Molecular Weight

557.7 g/mol

IUPAC Name

1-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C36H39N5O/c1-3-4-17-30-27(2)31(26-37)35-38-32-18-11-12-19-33(32)41(35)36(30)40-22-20-39(21-23-40)24-25-42-34(28-13-7-5-8-14-28)29-15-9-6-10-16-29/h5-16,18-19,34H,3-4,17,20-25H2,1-2H3

InChI Key

DWAFVWXWNGJLQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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